Isorhapontin

Catalog No.
S1910456
CAS No.
32727-29-0
M.F
C21H24O9
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorhapontin

CAS Number

32727-29-0

Product Name

Isorhapontin

IUPAC Name

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1

InChI Key

KROOOMRLDATLKO-NNLCMMBNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Biomass Conversion and Biorefinery

Stability and Photoisomerization of Stilbenes

Lignin Formation

UV-light Stability

Isorhapontin is a naturally occurring stilbenoid glycoside, primarily identified in various plant species such as Gnetum montanum and Veratrum taliense. Its chemical formula is C21H24O9, and it features a structure characterized by a stilbene backbone with a glucoside moiety. This compound is notable for its diverse biological activities, including antioxidant, antibacterial, and antifungal properties, making it a subject of interest in both pharmacological and agricultural research .

That are significant in its biosynthesis and potential applications. The primary reactions include:

  • Dehydrogenation: Initial steps involve the dehydrogenation of hydroxystilbene glucosides, which is essential for their incorporation into lignin polymers .
  • Coupling Reactions: Isorhapontin can undergo homo-coupling and cross-coupling reactions with other hydroxystilbene glucosides, leading to the formation of complex oligomers. These reactions are influenced by the presence of radicals generated during oxidative stress or enzymatic activity .
  • Hydrolysis: As a glycoside, isorhapontin can be hydrolyzed to release its aglycone form, which may exhibit different biological activities compared to the glycosylated form .

Isorhapontin exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Antifungal Properties: Isorhapontin inhibits the activity of cellobiohydrolase I from Trichoderma, showcasing its potential as an antifungal agent with a Ki value of 57.2 μM .
  • Neuroprotective Effects: Recent studies indicate that isorhapontin may inhibit acetylcholinesterase activity, suggesting potential applications in neuroprotection .

The biosynthesis of isorhapontin involves several enzymatic steps:

  • Condensation: The stilbene skeleton is synthesized via the condensation of three acetate units derived from malonyl-CoA with phenolic acids through the action of stilbene synthase enzymes .
  • Hydroxylation and Methylation: After initial synthesis, further modifications such as hydroxylation at specific positions and subsequent methylation lead to the formation of isorhapontin from simpler stilbenes like resveratrol and piceatannol .
  • Glucosylation: The final step involves the addition of a glucose moiety, which converts the aglycone into its glycoside form, enhancing its solubility and bioavailability .

Isorhapontin has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in developing natural health products aimed at combating oxidative stress-related diseases.
  • Agriculture: Its antifungal properties make it a candidate for natural fungicides that could help protect crops without relying on synthetic chemicals.
  • Food Industry: As a natural preservative, isorhapontin can enhance the shelf life of food products due to its antioxidant capabilities .

Studies have shown that isorhapontin interacts with various biological targets:

  • Acetylcholinesterase Inhibition: It acts as a competitive inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases .
  • Synergistic Effects with Other Compounds: Research indicates that when combined with other stilbenoids or polyphenols, isorhapontin may exhibit enhanced biological activities, suggesting potential synergistic effects that warrant further investigation.

Several compounds share structural similarities with isorhapontin. Here are some notable examples:

CompoundStructure TypeUnique Features
ResveratrolStilbenoidKnown for cardiovascular benefits and anti-aging properties.
PiceatannolStilbenoidExhibits anti-inflammatory properties; structurally similar but lacks glucoside.
AstringinStilbenoid GlycosideSimilar biosynthetic pathway; known for potent antioxidant activity.
IsorhapontigeninStilbenoidFound in wine grapes; exhibits unique bioactivity against pathogens.

Isorhapontin's unique glycoside structure differentiates it from these compounds by enhancing its solubility and bioactivity in biological systems, making it particularly valuable in pharmaceutical applications.

XLogP3

0.5

Dates

Modify: 2023-08-16

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